

AZ6102: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ6102

Cat. No.: B15587340

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Abstract

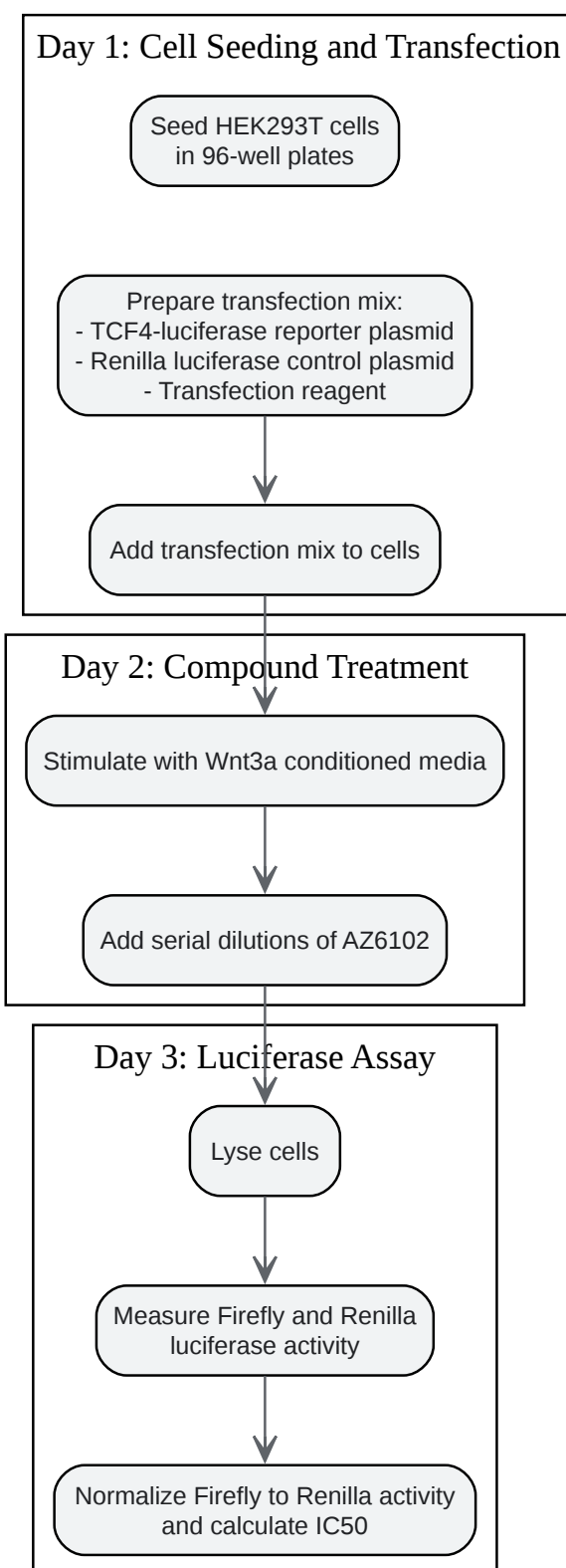
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/ β -catenin signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of **AZ6102**, from its origins as a chemical hit to its evaluation in in vivo models. The document includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Discovery History

The development of **AZ6102** originated from a screening effort that identified a 2-phenyl quinazolinone compound as an initial hit. Through a process of lead optimization, researchers developed the pyrrolopyrimidinone compound, designated as **AZ6102** (also known as compound 25). This optimization aimed to enhance potency, selectivity, and pharmacokinetic properties suitable for in vivo pharmacological studies.

Mechanism of Action

AZ6102 exerts its therapeutic effect by inhibiting the poly(ADP-ribose) polymerase (PARP) catalytic domain of TNKS1 and TNKS2.^[1] In the canonical Wnt signaling pathway, Tankyrases play a crucial role in the degradation of Axin, a key component of the β -catenin destruction complex. By inhibiting TNKS1/2, **AZ6102** stabilizes Axin, thereby promoting the degradation of β -catenin. This prevents the translocation of β -catenin to the nucleus and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes, which are involved in cell proliferation.



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References

- 1. AZ6102 [openinnovation.astrazeneca.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com